Alpha-dihydrodiphosphopyridinenucleotidedisodiumsalt

Stereochemistry Coenzyme anomerism Structural biology

Alpha-Dihydrodiphosphopyridine Nucleotide Disodium Salt (CAS 108321-31-9), also designated α-NADH disodium salt or α-DPNH disodium salt, is the α-anomer of reduced nicotinamide adenine dinucleotide (NADH). It belongs to the class of α-NAD(P)H compounds and is structurally distinct from the common coenzyme β-NADH solely by the stereochemical configuration of the glycosidic bond linking the dihydronicotinamide base to its ribose moiety—pointing upward in the α-anomer versus downward in the β-anomer.

Molecular Formula C21H27N7Na2O14P2
Molecular Weight 709.4 g/mol
CAS No. 108321-31-9
Cat. No. B010491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlpha-dihydrodiphosphopyridinenucleotidedisodiumsalt
CAS108321-31-9
Molecular FormulaC21H27N7Na2O14P2
Molecular Weight709.4 g/mol
Structural Identifiers
SMILESC1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.[Na+].[Na+]
InChIInChI=1S/C21H29N7O14P2.2Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33;;/h1,3-4,7-8,10-11,13-16,20-21,29-32H,2,5-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25);;/q;2*+1/p-2/t10-,11-,13+,14-,15+,16-,20+,21-;;/m0../s1
InChIKeyQRGNQKGQENGQSE-IAMIWKPVSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Alpha-Dihydrodiphosphopyridine Nucleotide Disodium Salt (α-NADH·2Na, CAS 108321-31-9): Procurement-Grade Product Overview for Enzyme Specificity and Coenzyme Screening


Alpha-Dihydrodiphosphopyridine Nucleotide Disodium Salt (CAS 108321-31-9), also designated α-NADH disodium salt or α-DPNH disodium salt, is the α-anomer of reduced nicotinamide adenine dinucleotide (NADH) [1]. It belongs to the class of α-NAD(P)H compounds and is structurally distinct from the common coenzyme β-NADH solely by the stereochemical configuration of the glycosidic bond linking the dihydronicotinamide base to its ribose moiety—pointing upward in the α-anomer versus downward in the β-anomer [2]. Commercial specifications list purity at ≥90% (HPLC), with β-isomer content controlled to ≤3% [1]. This compound is not a substitute for β-NADH in standard dehydrogenase-coupled assays but serves as a specialized tool for probing enzyme anomer selectivity, coenzyme binding site architecture, and electron transfer pathway differentiation [1].

Why β-NADH or Generic NADH Cannot Substitute for α-NADH Disodium Salt in Anomer-Specific Research and Procurement


The α- and β-anomers of NADH exhibit fundamentally different enzyme substrate specificities [1]. The α-anomer is nearly inactive as a reductant in classical dehydrogenase reactions that have evolved to utilize the β-configuration, making β-NADH unsuitable for experiments designed to interrogate α-specific enzymatic pathways [1][2]. Furthermore, procuring generic NADH disodium salt (typically β-NADH, CAS 606-68-8) or NADH sodium salt hydrate (CAS 1949720-50-6) fails to address the distinct anomerization kinetics of α-NADH, which spontaneously converts to the β-form at a rate approximately 5.9-fold faster (at pH 7.0) than the reverse reaction—meaning that even trace β-contamination can confound specificity assays [3].

Quantitative Differential Evidence for α-NADH Disodium Salt (CAS 108321-31-9) vs. β-NADH, NADPH, and In-Class Coenzyme Analogs


Stereochemical Identity: Glycosidic Bond Configuration Defines α-NADH Disodium Salt vs. β-NADH

α-NADH differs from β-NADH exclusively in the stereochemistry of the glycosidic bond between the ribose and dihydronicotinamide base: the nicotinamide moiety points upward in α-NAD(P)H and downward in β-NAD(P)H [1]. This stereochemical inversion is the basis for all functional differentiation between these two coenzyme forms and is not achievable through formulation changes with β-NADH (CAS 606-68-8) disodium salt.

Stereochemistry Coenzyme anomerism Structural biology

Chemical Specification: Disodium Salt Stoichiometric Definition of CAS 108321-31-9 vs. Hydrate Forms of β-NADH

α-NADH disodium salt (CAS 108321-31-9) has the precisely defined molecular formula C₂₁H₂₇N₇Na₂O₁₄P₂ with a molecular weight of 709.40 g/mol, corresponding to the anhydrous disodium form with no variable hydrate composition . In contrast, commonly procured β-NADH disodium salt formulations include hydrates with variable water content (e.g., trihydrate with MW ~763.40 g/mol; disodium salt hydrate, CAS 1949720-50-6), which introduces stoichiometric uncertainty in quantitative experiments .

Chemical specification Salt form stoichiometry Procurement quality control

Anomerization Kinetics: α-to-β Conversion Proceeds ~5.9× Faster Than β-to-α at Physiological pH, Dictating Handling Protocols for CAS 108321-31-9

The spontaneous interconversion between α-NADH and β-NADH follows first-order kinetics with respect to H⁺ activity. At pH 7.0, the α-to-β anomerization rate constant (k₁ = 170 M⁻¹s⁻¹) is approximately 5.9-fold greater than the β-to-α rate (k₂ = 29 M⁻¹s⁻¹). At pH 7.3, the rates increase to k₁ = 192 M⁻¹s⁻¹ and k₂ = 36 M⁻¹s⁻¹, with equilibrium constants (k₁/k₂) of 5.8 and 5.3, respectively [1]. These values are intrinsic to the α-NADH molecule and distinct from the stability of β-NADH in aqueous buffers.

Anomerization kinetics Coenzyme stability Experimental protocol design

Enzyme Substrate Specificity: α-NADH Disodium Salt Is Nearly Inactive with Classical Dehydrogenases, Enabling α-Specific Enzyme Discovery

The α-epimers of pyridine nucleotides are almost totally inactive as reductants in classical dehydrogenase reactions [1]. However, the R-plasmid R67-specified dihydrofolate reductase (DHFR) from trimethoprim-resistant E. coli is a notable exception that accepts α-NADPH and α-NADH as substrates, while bacterial and mammalian chromosomal DHFRs use only β-epimers [1]. For α-NADPH, the Km value (16 µM) was 4-fold higher than for β-NADPH (4 µM), with Vmax reaching 70% of the β-NADPH-catalyzed rate [1]. This differential selectivity profile enables α-NADH to serve as a diagnostic probe for distinguishing between canonical and non-canonical pyridine nucleotide binding sites.

Enzyme specificity Dehydrogenase substrate selectivity Dihydrofolate reductase

Electron Donor Efficacy: α-NADH Surpasses β-NADH and NADPH for Microsomal Mixed-Function Oxidation of Sterol Intermediates

In rat liver microsomes, α-NADH reduces cytochrome b₅ to an extent equal to that obtained with β-NADH; the rates of reduction are very fast for both nucleotides [1]. Both α- and β-NADH serve as electron donors to cytochrome P-450 with equal initial reduction rates (K = 0.126 min⁻¹) [1]. However, in the slower second phase of P-450 reduction, α-NADH shows a somewhat lower rate (K = 0.030 min⁻¹) compared to β-NADH (K = 0.042 min⁻¹) [1]. Critically, α-NADH is a more efficacious electron donor than both β-NADH and NADPH for microsomal mixed-function oxidation of a methyl sterol intermediate in cholesterol biosynthesis, and the substrate-independent oxidation rate of α-NADH is only 10% of that observed for β-NADH, indicating reduced uncoupled electron leakage [1].

Microsomal electron transfer Cholesterol biosynthesis Cytochrome P-450 reduction

Spectral Differentiation: α-NADH Disodium Salt Exhibits Distinct Fluorescence Excitation/Emission Maxima from β-NADH, Enabling Anomer-Specific Detection

The absorption and fluorescence properties of α-NADH have been determined under controlled conditions [1]. At 25°C, maximum absorption occurs at 260.1 nm and 346.6 nm; at 37°C, the long-wavelength maximum shifts to 345.3 nm. Maximum fluorescence excitation is at 348 nm with maximum emission at 453 nm [1]. These values differ from the widely cited β-NADH fluorescence emission maximum at approximately 460 nm [2], providing a spectral basis for distinguishing the two anomers.

Fluorescence spectroscopy Coenzyme quantification Anomer-specific detection

Procurement-Driven Application Scenarios for α-Dihydrodiphosphopyridine Nucleotide Disodium Salt (CAS 108321-31-9)


Anomer-Specific Enzyme Discovery: Screening for α-NADH-Dependent Oxidoreductases and Renalase-Like Activities

Due to the nearly complete inactivity of α-NADH with classical β-specific dehydrogenases , α-NADH disodium salt (CAS 108321-31-9) serves as a highly selective substrate for identifying novel α-NAD(P)H-dependent enzymes. This application is exemplified by the discovery that renalase functions as an α-NAD(P)H oxidase/anomerase . Laboratories engaged in orphan enzyme characterization or metagenomic enzyme discovery should prioritize α-NADH over β-NADH to eliminate false-positive signals from ubiquitous β-specific oxidoreductases, thereby streamlining hit identification workflows.

Coenzyme Binding Site Architecture Probing: Distinguishing Plasmid-Encoded from Chromosomal Dihydrofolate Reductases

The ability of R-plasmid R67 DHFR—but not chromosomal DHFRs—to accept α-NADH and α-NADPH as substrates (Km = 16 µM for α-NADPH vs. 4 µM for β-NADPH; Vmax = 70% of β-rate) makes α-NADH disodium salt a critical diagnostic reagent in antimicrobial resistance research. Procurement of authentic α-NADH (with ≤3% β-isomer contamination) enables unambiguous differentiation of plasmid-mediated vs. chromosomal DHFR activity in trimethoprim-resistance surveillance studies, where β-NADH cannot provide this discriminatory power.

In Vitro Reconstitution of Sterol and Steroid Biosynthetic Pathways with Reduced Electron Leakage

For laboratories reconstituting cholesterol biosynthesis or steroidogenic cytochrome P-450 systems in vitro, α-NADH disodium salt provides superior electron donor efficacy for methyl sterol mixed-function oxidation compared to both β-NADH and NADPH, with substrate-independent (uncoupled) oxidation reduced to only 10% of the β-NADH rate . This translates to higher product yields and reduced consumption of costly cofactors in preparative biosynthesis applications, making α-NADH the cofactor of choice for mechanistic studies of sterol-modifying P-450 enzymes.

VDAC Ion Channel Nucleotide Dynamics: Structure-Specific Noise Generation Studies

α-NADH disodium salt has been specifically employed to assess nucleotide dynamics in voltage-dependent anion channels (VDAC), where nucleotide penetration reduces single-channel conductance and generates characteristic excess current noise through the fully open channel . The distinct stereochemistry of α-NADH relative to β-NADH enables structure-specific investigations of nucleotide-channel interactions in mitochondrial outer membrane permeability studies, a niche application where generic β-NADH cannot substitute without confounding the structural interpretation of gating and conductance data.

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